6-Aminoisoquinoline

Descripción general

Descripción

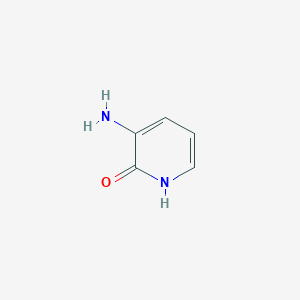

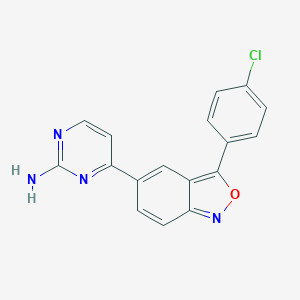

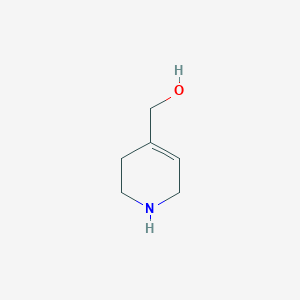

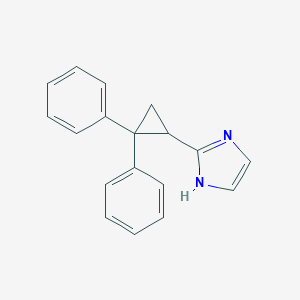

6-Aminoisoquinoline is an organic compound with the molecular formula C9H8N2 It is a derivative of isoquinoline, featuring an amino group at the sixth position of the isoquinoline ring

Aplicaciones Científicas De Investigación

6-Aminoisoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a fluorescent probe for studying biological systems.

Medicine: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer and malaria.

Industry: It is used in the production of dyes, pigments, and other materials

Mecanismo De Acción

Target of Action

This compound is a part of a larger family of natural plant alkaloids, each of which might have different targets .

Mode of Action

Isoquinolines are known to be weakly basic heterocycles and resemble pyridine in their stability against chemical attack . They can be considered as 10-electron π-aromatic and delocalized systems .

Biochemical Pathways

Isoquinoline derivatives are found in many natural products and medicines, indicating that they likely interact with a variety of biochemical pathways .

Result of Action

Isoquinoline derivatives are known to have a wide range of chemical and biological behavior .

Action Environment

It is known that isoquinoline is a colorless hygroscopic liquid at temperatures above its melting point . It crystallizes in the form of platelets that have a low solubility in water but dissolve well in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents .

Análisis Bioquímico

Biochemical Properties

6-Aminoisoquinoline has been found to interact with various biomolecules. A computational study based on the DFT/TD-DFT approach was performed to explore these interactions . The study explored the geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of this compound .

Cellular Effects

It has been found that the compound has a significant role in optoelectronics and is essential for the manufacturing of new OLED devices

Molecular Mechanism

The molecular mechanism of this compound is complex and involves various interactions at the molecular level. The lowest excited state of this compound is possibly the π to π* charge-transfer (CT) state . The natural bonding orbital (NBO) study points out that ICT plays a significant role in stabilizing the molecular system .

Temporal Effects in Laboratory Settings

It is known that the compound’s absorption and emission spectra in solvents have been estimated by TD-DFT coupled with the PCM model . On increasing the solvent polarity, both the emission and absorption maxima showed a bathochromic shift .

Metabolic Pathways

Metabolites containing amino groups, like this compound, cover multiple pathways and play important roles in redox homeostasis and biosyntheses of proteins, nucleotides, and neurotransmitters .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-aminoisoquinoline involves the reduction of 6-nitroisoquinoline. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Another method involves the conversion of 1,3-dichloro-6-nitroisoquinoline to this compound through a series of reactions, including nucleophilic substitution and reduction .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 6-Aminoisoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: The nitro group in 6-nitroisoquinoline can be reduced to form this compound.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Halogenated compounds and strong bases are often used.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: this compound.

Substitution: Various substituted isoquinoline derivatives.

Comparación Con Compuestos Similares

Isoquinoline: The parent compound, lacking the amino group.

6-Nitroisoquinoline: The precursor in the synthesis of 6-aminoisoquinoline.

Quinoline: A structural isomer with different chemical properties.

Uniqueness: this compound is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Propiedades

IUPAC Name |

isoquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFCTYXFMDWFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343315 | |

| Record name | 6-Aminoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23687-26-5 | |

| Record name | 6-Aminoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Aminoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Isoquinolinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP6NQZ58UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic applications of 6-aminoisoquinoline and its derivatives?

A1: Research suggests that this compound derivatives show promise in addressing various diseases. For example, these compounds can act as kinase inhibitors, potentially targeting diseases like cancer, obesity, and glaucoma. [] Furthermore, studies have investigated their use in developing imaging tracers for Alzheimer's disease. [, ]

Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound derivatives, specifically focusing on their application as tau imaging tracers?

A2: Researchers investigating tau imaging tracers based on this compound explored various structural modifications. They discovered that substituting the 4-position of the isoquinoline ring with a 4-fluoro-5-methylpyridin-2-yl group, yielding N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), resulted in a compound with high potency and selectivity for aggregated tau, favorable pharmacokinetics, and minimal off-target binding. [, ]

Q3: How is this compound typically synthesized?

A3: While various synthetic routes exist, a common approach involves a multi-step process starting from readily available isoquinoline precursors. One method utilizes the conversion of this compound to 6-amino-5-thiocyanoisoquinoline, which can then be further modified to yield thiazolo[5,4-f]isoquinoline. [] Another approach involves the Bischler-Napieralski reaction with phenethylamides to produce 6-substituted isoquinoline derivatives. []

Q4: Has this compound been identified in any natural sources?

A4: Yes, this compound has been identified as a constituent of the volatile oil extracted from the plant Patrinia villosa Juss. Utilizing steam distillation followed by GC/MS analysis, researchers found this compound representing approximately 1.03% of the total volatile compounds. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H8N2. Its molecular weight is 144.17 g/mol.

Q6: What spectroscopic techniques have been employed to characterize this compound and its derivatives?

A6: Researchers have utilized various spectroscopic techniques to characterize this compound and its derivatives. These include ultraviolet (UV) spectroscopy, proton magnetic resonance (PMR) spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide valuable information about the structure and properties of these compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

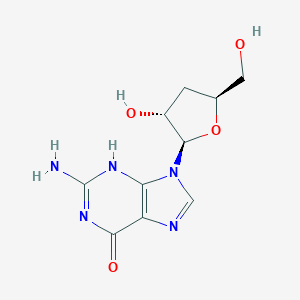

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)